

# 3-chromanecarboxylic acid chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chromanecarboxylic acid

Cat. No.: B049684

[Get Quote](#)

An In-depth Technical Guide to **3-Chromanecarboxylic Acid**: Structure, Properties, and Applications

## Introduction: The Versatile Chroman Scaffold

In the landscape of medicinal chemistry and materials science, the chroman framework stands out as a privileged heterocyclic system. As a core component of natural products like flavonoids and tocopherols (Vitamin E), its derivatives are of significant therapeutic interest. **3-Chromanecarboxylic acid** (also known as 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) is a key derivative that serves as a versatile and foundational building block for the synthesis of more complex molecules.<sup>[1][2]</sup> Its unique structural features—a stable chroman backbone fused to a reactive carboxylic acid moiety—make it an invaluable intermediate for researchers and drug development professionals.<sup>[1]</sup> This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and applications.

## PART 1: Molecular Structure and Stereochemistry

The fundamental structure of **3-chromanecarboxylic acid** consists of a dihydropyran ring fused to a benzene ring, with a carboxylic acid group attached at the 3-position of the heterocyclic ring.

Caption: Chemical structure of **3-Chromanecarboxylic Acid**.

A critical feature of this molecule is the presence of a chiral center at the C3 position. Consequently, **3-chromanecarboxylic acid** exists as a pair of enantiomers, **(R)-3-chromanecarboxylic acid** and **(S)-3-chromanecarboxylic acid**. The stereochemistry at this position is often crucial for the biological activity of its downstream derivatives, making stereoselective synthesis a key consideration in its application for drug development.

## PART 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for **3-chromanecarboxylic acid** are essential for its identification, characterization, and quality control in synthetic applications.

### Physicochemical Data Summary

The core properties of **3-chromanecarboxylic acid** are summarized below for quick reference.

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C <sub>10</sub> H <sub>10</sub> O <sub>3</sub> | [1][3]    |
| Molecular Weight  | 178.19 g/mol                                   | [1][4]    |
| CAS Number        | 115822-57-6                                    | [1][4]    |
| Appearance        | White crystalline powder                       | [1]       |
| Melting Point     | 117-121 °C                                     | [4]       |
| IUPAC Name        | 3,4-dihydro-2H-chromene-3-carboxylic acid      | [3][4]    |
| Purity (Typical)  | ≥ 95% (NMR)                                    | [1]       |

### Spectroscopic Profile: A Deeper Analysis

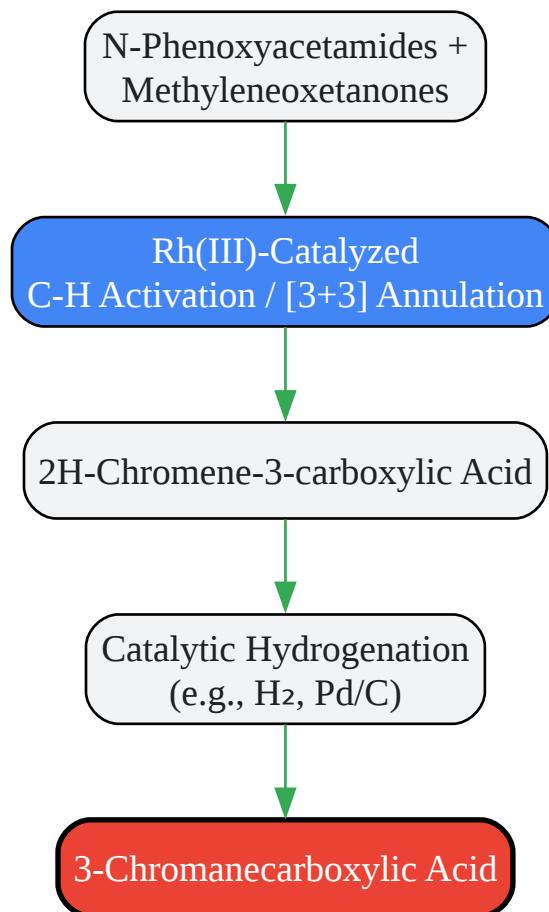
Spectroscopic analysis provides a definitive fingerprint of the molecule. The interpretation of this data is crucial for confirming the structure and purity during synthesis.

**Infrared (IR) Spectroscopy** The IR spectrum of a carboxylic acid is highly characteristic. For **3-chromanecarboxylic acid**, the key absorptions are:

- O–H Stretch: A very broad and strong absorption band is observed in the 2500-3300  $\text{cm}^{-1}$  region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6][7]
- C=O Stretch: An intense, sharp peak appears between 1690-1760  $\text{cm}^{-1}$ . The common dimeric form typically absorbs around 1710  $\text{cm}^{-1}$ .[5][6][7]
- C–O Stretch: A band in the 1210-1320  $\text{cm}^{-1}$  range corresponds to the C–O single bond stretching of the carboxylic acid and the ether linkage in the chroman ring.[7]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. Protons on the aromatic ring typically appear as multiplets in the  $\delta$  6.8-7.2 ppm range. The protons on the saturated heterocyclic ring (at C2, C3, and C4) will show complex splitting patterns in the upfield region ( $\delta$  2.5-4.5 ppm) due to their diastereotopic nature and coupling with each other. The carboxylic acid proton ( $-\text{COOH}$ ) is highly deshielded and appears as a broad singlet far downfield, typically above  $\delta$  10-12 ppm.
- $^{13}\text{C}$  NMR: The carboxyl carbon (C=O) is a key diagnostic signal, appearing in the  $\delta$  170-185 ppm range.[5] Aromatic carbons resonate between  $\delta$  115-160 ppm. The aliphatic carbons of the chroman ring (C2, C3, C4) are found in the upfield region, typically between  $\delta$  20-70 ppm.


Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the molecular ion peak ( $\text{M}^+$ ) for **3-chromanecarboxylic acid** would be observed at an  $\text{m/z}$  of 178.[3] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

## PART 3: Synthesis and Chemical Reactivity

**3-Chromanecarboxylic acid** is not just a target molecule but a versatile starting point for a multitude of chemical transformations.

## Synthetic Methodologies

While numerous methods exist for synthesizing the related chromone and coumarin cores, the synthesis of the saturated **3-chromanecarboxylic acid** often involves strategies that establish the chroman ring first, followed by manipulation of substituents, or cyclization of a suitable precursor. A modern and efficient approach involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade to construct the 2H-chromene-3-carboxylic acid skeleton, which can subsequently be reduced to the target chroman structure.[8]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - Chroman-3-carboxylic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 4. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- To cite this document: BenchChem. [3-chromanecarboxylic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049684#3-chromanecarboxylic-acid-chemical-properties-and-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)